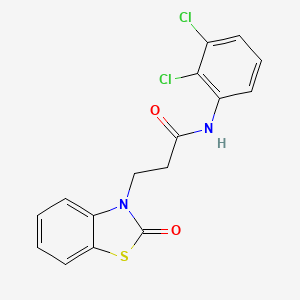
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N8OS and its molecular weight is 382.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is pyruvate kinase , an enzyme that plays a crucial role in glycolysis . By inhibiting this enzyme, the compound can disrupt the energy production process in cells .
Mode of Action
The compound interacts with its target, pyruvate kinase, by binding to its active site and inhibiting its enzymatic activity . This inhibition disrupts the conversion of phosphoenolpyruvate to pyruvate, a key step in the glycolysis pathway .
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting pyruvate kinase . This inhibition disrupts the final step of glycolysis, preventing the production of pyruvate and ATP. The downstream effects of this disruption can include decreased energy production and potentially cell death, particularly in cells that rely heavily on glycolysis for energy .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can cross cellular membranes to interact with its targets .
Result of Action
The inhibition of pyruvate kinase by this compound can lead to decreased energy production in cells, potentially leading to cell death . This makes the compound potentially useful as a fungicide and for the treatment of cancer, as cancer cells often rely heavily on glycolysis for energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or chemicals, can potentially interact with the compound and affect its action .
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c1-12-16(27-23-22-12)17(26)25-8-6-24(7-9-25)15-10-14(19-11-20-15)21-13-4-2-3-5-18-13/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMSSLRDURTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)
![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide](/img/structure/B2991471.png)
![1-(4-fluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2991472.png)
![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)
![3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991478.png)

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/new.no-structure.jpg)
